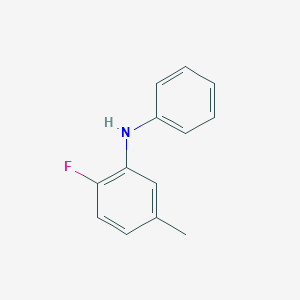

2-Fluoro-5-methyl-N-phenylaniline

Description

Structure

3D Structure

Properties

IUPAC Name |

2-fluoro-5-methyl-N-phenylaniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H12FN/c1-10-7-8-12(14)13(9-10)15-11-5-3-2-4-6-11/h2-9,15H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FSRYWFORMDRXIX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)F)NC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H12FN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70563076 | |

| Record name | 2-Fluoro-5-methyl-N-phenylaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70563076 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

201.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

155310-23-9 | |

| Record name | 2-Fluoro-5-methyl-N-phenylaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70563076 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-Fluoro-5-methyldiphenylamine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Comprehensive Spectroscopic and Structural Elucidation of 2 Fluoro 5 Methyl N Phenylaniline and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone technique for the determination of molecular structure in solution. By probing the magnetic properties of atomic nuclei, NMR provides a detailed map of the chemical environment, connectivity, and spatial arrangement of atoms within a molecule. For a molecule such as 2-Fluoro-5-methyl-N-phenylaniline, a combination of one-dimensional and two-dimensional NMR experiments allows for the unambiguous assignment of all proton, carbon, and fluorine signals, thereby confirming its constitution.

Proton NMR (¹H NMR) Analysis

The ¹H NMR spectrum of this compound provides crucial information about the number, environment, and connectivity of protons in the molecule. The spectrum is characterized by distinct signals for the aromatic protons, the amine proton, and the methyl group protons. The chemical shifts (δ) of the aromatic protons are influenced by the electronic effects of the fluorine, methyl, and amino substituents. The fluorine atom, being highly electronegative, will deshield adjacent protons, causing them to resonate at a higher chemical shift. Conversely, the electron-donating methyl and amino groups will shield nearby protons, shifting their signals to a lower chemical shift.

The coupling between adjacent protons (J-coupling) provides valuable information about their relative positions. For instance, ortho-coupled protons will exhibit larger coupling constants than meta- or para-coupled protons. The integration of the proton signals confirms the number of protons in each unique chemical environment. A broad singlet is typically observed for the N-H proton, the chemical shift of which can be concentration and solvent dependent.

Table 1: Illustrative ¹H NMR Data for this compound

| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |

| Aromatic-H | 7.20 - 7.40 | Multiplet | - | 3H |

| Aromatic-H | 6.80 - 7.10 | Multiplet | - | 4H |

| NH | 5.75 | Broad Singlet | - | 1H |

| CH₃ | 2.30 | Singlet | - | 3H |

Note: This is an illustrative table. Actual chemical shifts and coupling constants may vary based on solvent and experimental conditions.

Carbon-13 NMR (¹³C NMR) Analysis

The ¹³C NMR spectrum complements the ¹H NMR data by providing information about the carbon skeleton of the molecule. Each unique carbon atom in this compound will give rise to a distinct signal in the ¹³C NMR spectrum. The chemical shifts of the carbon atoms are highly sensitive to their local electronic environment. The carbon atom directly bonded to the fluorine atom will exhibit a large downfield shift due to the strong deshielding effect of the fluorine. Furthermore, this carbon signal will appear as a doublet due to one-bond carbon-fluorine coupling (¹JCF). The magnitude of this coupling constant is a characteristic feature that aids in its assignment.

The aromatic carbon signals will appear in the typical range of 110-160 ppm. The specific chemical shifts will be influenced by the substituents on the aromatic rings. The methyl carbon will resonate at a much higher field (lower ppm value), typically in the range of 15-25 ppm.

Table 2: Illustrative ¹³C NMR Data for this compound

| Carbon Assignment | Chemical Shift (δ, ppm) | C-F Coupling (JCF, Hz) |

| C-F | 155.0 | 245.0 (d) |

| C-N (aniline ring) | 145.0 | - |

| C-N (phenyl ring) | 142.0 | - |

| C-CH₃ | 132.0 | - |

| Aromatic C-H | 115.0 - 130.0 | - |

| Aromatic C | 120.0 - 140.0 | - |

| CH₃ | 20.5 | - |

Note: This is an illustrative table. Actual chemical shifts and coupling constants may vary based on solvent and experimental conditions.

Fluorine-19 NMR (¹⁹F NMR) Applications for Fluorine Environment Characterization

¹⁹F NMR spectroscopy is a highly sensitive technique that provides specific information about the fluorine atom in the molecule. nih.gov Since ¹⁹F has a natural abundance of 100% and a high gyromagnetic ratio, ¹⁹F NMR spectra can be acquired rapidly and with excellent signal-to-noise. The chemical shift of the fluorine atom in this compound is indicative of its electronic environment. The position of the fluorine on the aromatic ring and the nature of the other substituents will influence its resonance frequency. Coupling between the fluorine and nearby protons (H-F coupling) can also be observed, providing further structural confirmation. This technique is particularly useful in the analysis of fluorinated compounds and their derivatives. nih.govacs.org

Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC)

Two-dimensional (2D) NMR techniques are indispensable for the complete and unambiguous assignment of complex NMR spectra.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton coupling correlations. Cross-peaks in the COSY spectrum connect protons that are scalar coupled, typically those on adjacent carbon atoms. This is invaluable for tracing the connectivity of the proton network within the aromatic rings.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with the signals of the carbon atoms to which they are directly attached. It allows for the direct assignment of protonated carbons in the ¹³C NMR spectrum.

HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons that are separated by two or three bonds. This is particularly powerful for identifying quaternary carbons (carbons with no attached protons) and for establishing long-range connectivity between different parts of the molecule, such as connecting the methyl group to its corresponding aromatic carbon.

By combining the information from these 2D NMR experiments, a complete and detailed structural assignment of this compound can be achieved with a high degree of confidence. nih.gov

Vibrational Spectroscopy for Functional Group Identification

Vibrational spectroscopy, which includes Fourier-Transform Infrared (FTIR) and Raman spectroscopy, is a powerful analytical tool for identifying the functional groups present in a molecule. youtube.com These techniques are based on the principle that molecules absorb electromagnetic radiation at specific frequencies that correspond to the vibrational energies of their chemical bonds. masterorganicchemistry.com

Fourier-Transform Infrared (FTIR) Spectroscopy

The FTIR spectrum of this compound provides a characteristic fingerprint of the molecule, with specific absorption bands corresponding to the various functional groups present. thermofisher.com The N-H stretching vibration of the secondary amine typically appears as a sharp band in the region of 3300-3500 cm⁻¹. The exact position of this band can be influenced by hydrogen bonding.

The aromatic C-H stretching vibrations are observed as a group of bands just above 3000 cm⁻¹. The C-H stretching vibrations of the methyl group will appear just below 3000 cm⁻¹. The C=C stretching vibrations of the aromatic rings give rise to a series of sharp bands in the 1450-1600 cm⁻¹ region. The C-N stretching vibration is typically found in the 1250-1350 cm⁻¹ region. A strong absorption band corresponding to the C-F stretching vibration is expected in the 1100-1300 cm⁻¹ region. The out-of-plane C-H bending vibrations in the 650-900 cm⁻¹ region can provide information about the substitution pattern of the aromatic rings.

Table 3: Illustrative FTIR Data for this compound

| Vibrational Mode | Frequency (cm⁻¹) | Intensity |

| N-H Stretch | ~3400 | Medium |

| Aromatic C-H Stretch | 3000 - 3100 | Medium-Weak |

| Aliphatic C-H Stretch | 2850 - 2960 | Medium-Weak |

| C=C Aromatic Ring Stretch | 1500 - 1600 | Strong-Medium |

| C-N Stretch | 1250 - 1350 | Medium |

| C-F Stretch | 1100 - 1300 | Strong |

| C-H Out-of-Plane Bend | 700 - 900 | Strong |

Note: This is an illustrative table. Actual frequencies and intensities can vary.

Raman Spectroscopy

Raman spectroscopy is a non-destructive chemical analysis technique which observes vibrational, rotational, and other low-frequency modes in a system. It relies on inelastic scattering, or Raman scattering, of monochromatic light. When applied to this compound, a Raman spectrum would reveal characteristic peaks corresponding to the vibrational modes of its functional groups. Key expected vibrations would include C-F stretching, C-N stretching of the secondary amine, C-H stretching of the aromatic rings and the methyl group, and the in-plane and out-of-plane bending modes of the benzene (B151609) rings. The specific frequencies of these vibrations provide a molecular fingerprint, allowing for structural confirmation and differentiation from isomers. However, specific experimental Raman spectroscopic data for this compound is not available in the cited literature.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of UV or visible light by a molecule, providing information about electronic transitions. For an aromatic compound like this compound, the spectrum is expected to show absorptions arising from π→π* transitions within the phenyl and aniline (B41778) benzene rings. The substitution pattern, including the fluorine, methyl, and phenylamino (B1219803) groups, influences the energy of these transitions and thus the position (λmax) and intensity of the absorption bands. Conjugation between the two aromatic rings through the nitrogen atom would likely lead to a red shift (shift to longer wavelength) compared to aniline or fluorotoluene alone. While this technique is crucial for understanding the electronic structure, specific experimental UV-Vis absorption data for this compound has not been reported in the searched scientific sources.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is a powerful analytical technique for determining the molecular weight and elemental composition of a molecule, as well as elucidating its structure through fragmentation patterns. The molecular formula for this compound is C₁₃H₁₂FN, which corresponds to a monoisotopic mass of 201.0954 Da.

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio (m/z) of an ion, often to four or more decimal places. This precision allows for the determination of the elemental formula of a compound. For this compound, HRMS would be used to confirm the molecular formula C₁₃H₁₂FN by matching the experimentally measured exact mass to the theoretical calculated mass (201.0954 Da). This unambiguous formula determination is critical for confirming the identity of newly synthesized compounds or for identifying unknowns. No specific HRMS data for the title compound was found in the reviewed literature.

Electron Ionization Mass Spectrometry (EI-MS)

In Electron Ionization Mass Spectrometry (EI-MS), molecules are bombarded with high-energy electrons (typically 70 eV), causing ionization and extensive fragmentation. The resulting mass spectrum displays the molecular ion (M⁺˙) and a series of fragment ions. The fragmentation pattern is characteristic of the molecule's structure. For this compound, the molecular ion peak would be expected at an m/z of 201. Subsequent fragmentation could involve the loss of a methyl radical (M-15), cleavage of the C-N bond, or other characteristic breakdowns of the aromatic rings, providing valuable structural information. While the NIST Chemistry WebBook contains an EI-MS spectrum for the related compound 2-Fluoro-5-methylaniline (B1296174) (C₇H₈FN), showing a molecular weight of 125.14, specific EI-MS data for this compound was not available. nist.govnist.gov

Gas Chromatography-Mass Spectrometry (GC-MS)

Gas Chromatography-Mass Spectrometry (GC-MS) combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. This technique is ideal for separating volatile and thermally stable compounds like this compound from a mixture and identifying them. The sample is vaporized and separated on a GC column based on its boiling point and polarity. As the separated components elute from the column, they enter the mass spectrometer, which provides a mass spectrum for each component, allowing for positive identification. This method is widely used for purity assessment and impurity profiling. No specific GC-MS studies for this compound were identified in the search.

X-ray Diffraction (XRD) Studies for Solid-State Structure

X-ray Diffraction (XRD) on single crystals is the definitive method for determining the three-dimensional atomic arrangement of a molecule in the solid state, including bond lengths, bond angles, and intermolecular interactions.

While the crystal structure of this compound is not available, a detailed X-ray diffraction study has been conducted on the derivative 2-Fluoro-5-nitroaniline (C₆H₅FN₂O₂). researchgate.net In this related structure, the methyl group is replaced by a nitro group, and the N-phenyl group is absent. The analysis revealed that the compound crystallizes in the monoclinic P2₁/n space group. researchgate.net The structure is stabilized by an intramolecular N—H⋯F hydrogen bond. researchgate.net The crystal packing is further consolidated by intermolecular C—H⋯O and N—H⋯O hydrogen bonds. researchgate.net

Detailed crystallographic data for the derivative 2-Fluoro-5-nitroaniline are presented below. researchgate.net

Table 1: Crystal Data and Structure Refinement for 2-Fluoro-5-nitroaniline

| Parameter | Value |

|---|---|

| Empirical formula | C₆H₅FN₂O₂ |

| Formula weight | 156.12 |

| Temperature | 296 K |

| Wavelength | 0.71073 Å |

| Crystal system | Monoclinic |

| Space group | P2₁/n |

| Unit cell dimensions | a = 12.1967 (9) Åb = 3.7559 (2) Åc = 14.4539 (10) Åβ = 102.143 (3)° |

| Volume | 647.31 (7) ų |

| Z | 4 |

| Density (calculated) | 1.602 Mg/m³ |

| Absorption coefficient | 0.14 mm⁻¹ |

| F(000) | 320 |

| Final R indices [I>2σ(I)] | R₁ = 0.038 |

| R indices (all data) | wR₂ = 0.106 |

Data sourced from ResearchGate. researchgate.net

Table 2: Selected Bond Lengths for 2-Fluoro-5-nitroaniline

| Bond | Length (Å) |

|---|---|

| F1—C2 | 1.361 (2) |

| O1—N1 | 1.231 (2) |

| O2—N1 | 1.235 (2) |

| N1—C5 | 1.469 (2) |

| N2—C1 | 1.378 (3) |

Data sourced from ResearchGate. researchgate.net

Table 3: Selected Bond Angles for 2-Fluoro-5-nitroaniline

| Angle | Degrees (°) |

|---|---|

| C6—C1—C2 | 122.2 (2) |

| N2—C1—C2 | 119.5 (2) |

| C3—C2—C1 | 120.9 (2) |

| F1—C2—C1 | 116.9 (2) |

| O1—N1—O2 | 122.5 (2) |

| C4—C5—N1 | 118.91 (18) |

Data sourced from ResearchGate. researchgate.net

Single-Crystal X-ray Diffraction (SC-XRD) for Absolute Molecular and Crystal Structure Determination

Single-Crystal X-ray Diffraction (SC-XRD) stands as the definitive method for determining the precise arrangement of atoms within a crystalline solid. This technique provides the absolute molecular structure, including bond lengths, bond angles, and the conformation of the molecule. Furthermore, it reveals how molecules pack together in the crystal lattice, governed by various intermolecular interactions.

Although a crystal structure for this compound is not publicly documented, the analysis of a related compound, 2-Fluoro-5-nitroaniline , offers significant insight into the structural characteristics that can be expected. The presence of the 2-fluoro substituent and the aniline framework are common to both molecules. A study on 2-Fluoro-5-nitroaniline revealed that it crystallizes in the monoclinic P21/n space group. researchgate.net

The key findings from the SC-XRD analysis of 2-Fluoro-5-nitroaniline include the observation of an intramolecular N—H⋯F hydrogen bond. researchgate.net The crystal packing is further stabilized by intermolecular C—H⋯O and N—H⋯O hydrogen bonds, which collectively form double chains within the crystal structure. researchgate.net The dihedral angle between the nitro group and the benzene ring was determined to be a mere 3.68 (2)°, indicating a high degree of planarity. researchgate.net

The crystallographic data and refinement details for 2-Fluoro-5-nitroaniline are summarized in the table below.

Table 1: Crystal Data and Structure Refinement for 2-Fluoro-5-nitroaniline researchgate.net

| Parameter | Value |

|---|---|

| Empirical Formula | C₆H₅FN₂O₂ |

| Formula Weight | 156.12 |

| Crystal System | Monoclinic |

| Space Group | P2₁/n |

| a (Å) | 12.1967 (9) |

| b (Å) | 3.7559 (2) |

| c (Å) | 14.4539 (10) |

| β (°) | 102.143 (3) |

| Volume (ų) | 647.31 (7) |

| Z | 4 |

| Calculated Density (Mg m⁻³) | 1.602 |

| Absorption Coefficient (mm⁻¹) | 0.14 |

| F(000) | 320 |

| Radiation | Mo Kα (λ = 0.71073 Å) |

| Temperature (K) | 296 |

| R[F² > 2σ(F²)] | 0.038 |

This detailed structural information, obtained through SC-XRD, is fundamental for understanding the molecule's properties and reactivity. For this compound, a similar analysis would be expected to reveal the dihedral angle between the two phenyl rings and the nature of the hydrogen bonding network, which would likely involve the N-H group and the fluorine atom.

Powder X-ray Diffraction (PXRD) for Crystalline Phase Identification and Purity

Powder X-ray Diffraction (PXRD) is a complementary and more routinely accessible technique used to analyze bulk crystalline materials. Unlike SC-XRD, which requires a single, well-ordered crystal, PXRD can be performed on a polycrystalline powder. The resulting diffraction pattern serves as a unique "fingerprint" for a specific crystalline phase.

The primary applications of PXRD in the context of this compound and its derivatives would be:

Phase Identification: Comparing the experimental PXRD pattern of a synthesized batch against a reference pattern calculated from SC-XRD data confirms the identity of the crystalline phase.

Purity Assessment: The presence of sharp peaks corresponding to a single phase indicates a high degree of purity. Conversely, the appearance of additional, unexpected peaks would suggest the presence of impurities or a different polymorphic form.

Polymorph Screening: Different crystal packing arrangements of the same compound (polymorphs) will produce distinct PXRD patterns. PXRD is a key tool in identifying and characterizing these different solid-state forms.

While specific PXRD data for this compound is not available in the surveyed literature, it is a standard characterization technique. For any newly synthesized crystalline derivative, PXRD would be an essential step to ensure the bulk material corresponds to the structure determined by SC-XRD and is free from crystalline impurities. nih.gov

Advanced Structural Analysis Techniques (e.g., Hirshfeld Surface Analysis for Intermolecular Interactions)

To gain a deeper, quantitative understanding of the intermolecular interactions that govern crystal packing, advanced computational techniques like Hirshfeld Surface Analysis are employed. This method partitions the crystal space into regions where the electron density of a given molecule dominates, generating a unique three-dimensional surface for that molecule within its crystalline environment. jmaterenvironsci.commdpi.com

The Hirshfeld surface can be mapped with various properties, such as dnorm, which highlights intermolecular contacts shorter than the van der Waals radii, appearing as red spots on the surface. mdpi.com This visual representation provides immediate insight into the most significant interactions, such as hydrogen bonds.

For example, in studies of related complex molecules, Hirshfeld analysis has quantified the contributions of various interactions:

H⋯H contacts: Often represent the largest contribution to the surface, reflecting the abundance of hydrogen atoms on the molecular periphery. nih.gov

C⋯H/H⋯C contacts: These are typically significant, representing weak C-H⋯π or other van der Waals interactions. nih.gov

Heteroatom contacts (O⋯H, N⋯H, F⋯H): The percentages of these contacts provide a quantitative measure of hydrogen bonding strength and prevalence in the crystal packing. nih.govnih.gov For a compound like this compound, F⋯H and N⋯H contacts would be of particular interest.

In the analysis of one indole (B1671886) derivative, H⋯H, O⋯H/H⋯O, and C⋯H/H⋯C contacts were found to be the most significant, contributing over 30%, 19.9%, and 19.2% respectively to the Hirshfeld surface. nih.gov For another compound, H⋯H contacts accounted for 54.0% of the interactions, followed by C⋯H/H⋯C at 35.6% and N⋯H/H⋯N at 10.2%. nih.gov This type of quantitative breakdown is invaluable for crystal engineering and understanding structure-property relationships.

Table 2: List of Chemical Compounds Mentioned

| Compound Name |

|---|

| This compound |

Computational and Theoretical Investigations of 2 Fluoro 5 Methyl N Phenylaniline and Analogues

Molecular Geometry and Conformation Analysis

The three-dimensional arrangement of atoms in a molecule, its geometry and conformation, is fundamental to its chemical and physical properties. For 2-Fluoro-5-methyl-N-phenylaniline, computational methods can predict the most stable arrangement of its atoms in space.

The molecular structure of 2-Fluoro-5-methylaniline (B1296174), a related compound, has been characterized. nist.govnist.gov For this compound, theoretical calculations would likely investigate the dihedral angle between the two phenyl rings and the planarity of the amine group. These geometric parameters are crucial for understanding the molecule's electronic properties and potential for intermolecular interactions. For example, in the related compound 2-Fluoro-5-nitroaniline, the dihedral angle between the nitro group and the benzene (B151609) ring is a key structural feature. researchgate.net

Table 1: Physicochemical Properties of 2-Fluoro-5-methylaniline

| Property | Value |

| CAS Registry Number | 452-84-6 nist.govnist.govsigmaaldrich.com |

| Molecular Formula | C₇H₈FN nist.govnist.gov |

| Molecular Weight | 125.14 g/mol sigmaaldrich.com |

| Boiling Point | 80-86 °C/11 mmHg (lit.) sigmaaldrich.com |

| Density | 1.109 g/mL at 25 °C (lit.) sigmaaldrich.com |

| Refractive Index | n20/D 1.533 (lit.) sigmaaldrich.com |

Electronic Properties Characterization

The electronic properties of a molecule dictate its reactivity and how it interacts with other molecules and with electromagnetic radiation.

Frontier Molecular Orbital (FMO) theory is a key concept for understanding chemical reactivity. wikipedia.org It focuses on the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). wikipedia.orgyoutube.comlibretexts.org The energy of the HOMO is related to the molecule's ability to donate electrons (nucleophilicity), while the LUMO energy relates to its ability to accept electrons (electrophilicity). youtube.compku.edu.cn

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter. researchgate.net A large HOMO-LUMO gap suggests high kinetic stability and low chemical reactivity, whereas a small gap indicates a molecule that is more likely to be reactive. researchgate.net Computational methods like DFT are commonly used to calculate the energies of these frontier orbitals and the corresponding energy gap.

A Molecular Electrostatic Potential (MEP) map is a visual representation of the charge distribution in a molecule. uni-muenchen.de It is a valuable tool for predicting how a molecule will interact with other charged species. uni-muenchen.de The MEP map is generated by calculating the electrostatic potential at various points on the electron density surface of the molecule. uni-muenchen.de

Different colors on the MEP map represent different electrostatic potential values. researchgate.netresearchgate.net Typically, red areas indicate regions of negative electrostatic potential, which are susceptible to electrophilic attack, while blue areas show positive potential, indicating regions prone to nucleophilic attack. researchgate.net Green and yellow regions generally represent areas with near-zero or intermediate potential. researchgate.netresearchgate.net For a molecule like this compound, an MEP map would reveal the most likely sites for electrophilic and nucleophilic reactions, providing insights into its chemical reactivity. uni-muenchen.de

Charge Distribution and Atomic Charges (e.g., Mulliken Charge Analysis)

Mulliken charge analysis, a method to estimate partial atomic charges, has been employed to understand the electronic structure of molecules. In computational studies of compounds like 2-amino-5-methyl pyridine (B92270), Mulliken charges are calculated to relate molecular properties to their structure. researchgate.netresearchgate.net For instance, the analysis of 2-amino-5-methyl pyridine using the B3LYP/6-311++G(d,p) basis set provides insights into the charge distribution within the molecule. researchgate.net This type of analysis is crucial for understanding the reactivity and intermolecular interactions of such compounds.

Spectroscopic Property Prediction and Correlation with Experimental Data

Computational methods are powerful tools for predicting spectroscopic properties, which can then be correlated with experimental data to validate both the theoretical models and the experimental findings.

Simulated NMR Chemical Shifts

Theoretical calculations of NMR chemical shifts are instrumental in assigning experimental spectra and understanding the electronic environment of nuclei. For fluorine-containing compounds, 19F NMR is particularly informative. nih.gov Computational studies on fluorohistidine isomers have shown that changes in fluorine chemical shifts upon protonation can be correlated with changes in electron density. nih.gov For 2F-(5-methyl)-imidazole, a deshielding effect is observed upon protonation, which is supported by calculations showing a reduction in the negative electrostatic charge on the fluorine atom. nih.gov This correlation between calculated electronic structure properties and experimental 19F NMR chemical shifts provides a framework for predicting and interpreting the spectra of other fluorinated organic molecules. nih.gov

Simulated Vibrational Spectra (FTIR, Raman)

Density Functional Theory (DFT) calculations are frequently used to simulate the vibrational spectra (FTIR and Raman) of organic molecules. For example, the vibrational frequencies of (2Z, 5Z)-3-N(4-Methoxy phenyl)-2-N'(4-methoxy phenyl imino)-5-((E)-3-(2-nitrophenyl)allylidene) thiazolidin-4-one were calculated using the B3LYP functional. scielo.org.za The predicted C-H stretching vibrations of the phenyl ring were in good agreement with the experimental FT-IR spectrum. scielo.org.za Similarly, a combined experimental and theoretical study on 2-chloro-5-fluoro phenol (B47542) utilized DFT-B3LYP/6–31++G(d,p) level of computation to achieve close coherence between simulated and experimental vibrational spectra. researchgate.net

Theoretical UV-Vis Absorption and Emission Spectra

Time-dependent density functional theory (TD-DFT) is a common method for predicting UV-Vis absorption spectra. In a study of a thiazolidin-4-one derivative, TD-DFT calculations helped to assign the observed absorption bands to specific electronic transitions. scielo.org.za The calculations identified transitions corresponding to HOMO -> LUMO+1 and HOMO-2 -> LUMO, which were consistent with the experimental spectrum. scielo.org.za Such theoretical predictions are valuable for understanding the electronic structure and photophysical properties of these molecules.

Reaction Mechanism Studies and Pathway Elucidation

Computational chemistry plays a vital role in elucidating reaction mechanisms by modeling reaction pathways and identifying transition states.

Transition State Analysis for Reaction Barriers

Computational investigations into the N-arylation of substituted aryl halides via Ullmann-type coupling reactions have utilized DFT calculations to explore the reaction mechanism. mdpi.com These studies have shown a direct relationship between the experimental reaction yields and the activation energy of the haloarene activation step, which is the rate-limiting step. mdpi.com By analyzing the transition states, it was determined that the strain energy, resulting from the distortion of the aryl halide, is the predominant factor in the activation barrier. mdpi.com Furthermore, for reactions involving 2-fluoroanilines, the interaction energy was found to have a stabilizing effect, leading to kinetic favorability compared to 3-fluoroaniline (B1664137) substitutions. mdpi.com

Reaction Energetics and Thermodynamics

Computational studies, particularly those employing Density Functional Theory (DFT), are crucial in understanding the reaction energetics and thermodynamics of this compound and its analogues. These theoretical investigations provide insights into the stability, reactivity, and potential reaction pathways of these molecules.

For instance, the thermochemistry of fluoromethylaniline isomers has been explored through experimental and computational methods. The standard molar enthalpy of formation in the gaseous phase at 298.15 K can be determined, providing fundamental data on the energetic landscape of these compounds. The enthalpy of vaporization at standard conditions (ΔvapH°) for 2-Fluoro-5-methylaniline has been reported as 56.9 ± 0.5 kJ/mol. nist.gov

DFT calculations can also be used to shed light on the thermochemistry of decomposition and condensation reactions. nih.gov By modeling the energies of reactants, transition states, and products, researchers can predict the feasibility and favorability of various chemical transformations. For example, studies on related aniline (B41778) derivatives have shown how computational methods can elucidate the energetics of reactions involving the formation of aminals and imines. nih.gov These calculations are essential for optimizing reaction conditions and understanding potential side reactions.

Furthermore, the global reaction characteristics can be evaluated using Frontier Molecular Orbital (FMO) energy levels. bohrium.com The energy gap between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) is a key indicator of a molecule's kinetic stability and chemical reactivity. bohrium.comresearchgate.net A larger HOMO-LUMO gap generally implies higher stability and lower reactivity. bohrium.com For example, in a study of fluorinated aniline derivatives, a compound with a high HOMO-LUMO gap of 4.91 eV was identified as the least reactive and most stable. bohrium.com

Intermolecular Interactions and Noncovalent Bonding Analysis

The study of intermolecular interactions is critical for understanding the solid-state properties and crystal packing of this compound and its analogues. Noncovalent interactions, such as hydrogen bonds and van der Waals forces, play a significant role in determining the molecular assembly in the crystalline state. researchgate.net

In fluoroaniline (B8554772) derivatives, the fluorine atom can participate in weak hydrogen bonding interactions. For example, intramolecular N-H···F hydrogen bonds have been characterized in a series of 4-anilino-5-fluoroquinazolines using both experimental (NMR spectroscopy, X-ray crystallography) and theoretical (DFT calculations) methods. nih.govescholarship.org In these systems, the aniline N-H proton is brought into close proximity to the fluorine atom, resulting in a demonstrable through-space interaction. nih.govescholarship.org The strength of this interaction can be influenced by the electronic properties of other substituents on the molecule. nih.govescholarship.org

Computational tools like Molecular Electrostatic Potential (MEP) analysis are valuable for identifying regions of a molecule that are likely to be involved in electrophilic and nucleophilic interactions. researchgate.net The MEP surface provides a visual representation of the charge distribution and can predict sites for intermolecular bonding. researchgate.net

Optoelectronic and Nonlinear Optical (NLO) Property Predictions

Computational chemistry plays a pivotal role in predicting the optoelectronic and nonlinear optical (NLO) properties of materials, guiding the synthesis of new compounds with desired characteristics for applications in photonics and electronics. frontiersin.org Theoretical studies on this compound and its analogues can provide valuable insights into their potential as NLO materials.

The NLO response of a molecule is fundamentally related to its polarizability and hyperpolarizability. Linear polarizability describes the linear response of the electron cloud to an applied electric field, while hyperpolarizabilities describe the nonlinear response. The first-order hyperpolarizability (β) is a key parameter that quantifies the second-order NLO properties of a molecule.

Computational methods, such as DFT, are widely used to calculate these properties. For various aniline derivatives, theoretical studies have been conducted to determine their NLO characteristics. bohrium.com These calculations often involve optimizing the molecular geometry and then computing the polarizability and hyperpolarizability tensors. The results from these calculations can help in understanding the structure-property relationships and in designing molecules with enhanced NLO responses. For instance, studies have shown that charge delocalization and hyperconjugation can significantly contribute to a molecule's stability and its NLO properties. bohrium.com

The theoretical band gap, often calculated as the energy difference between the HOMO and LUMO, is a crucial parameter for predicting the optoelectronic behavior of a molecule. bohrium.comresearchgate.net A smaller band gap is generally associated with higher reactivity and can be indicative of materials with interesting optical properties. tdl.org For example, materials with small band gaps may exhibit enhanced NLO properties. tdl.org

Theoretical modeling can also be used to simulate the optical response of a material. Time-dependent DFT (TD-DFT) is a common method for calculating electronic absorption spectra, providing information about the wavelengths of light a molecule will absorb. bohrium.com By comparing theoretical spectra with experimental data, researchers can validate their computational models and gain a deeper understanding of the electronic transitions responsible for the observed optical properties. These theoretical predictions are instrumental in screening potential candidates for applications in advanced optical devices. bohrium.com

Advanced Research Directions and Potential Applications of 2 Fluoro 5 Methyl N Phenylaniline in Materials Science

Exploration in Organic Electronic Devices

The diphenylamine (B1679370) framework is a cornerstone in the design of materials for organic electronics due to its electron-donating nature and hole-transporting capabilities. The introduction of a fluorine atom, as seen in 2-Fluoro-5-methyl-N-phenylaniline, offers a strategic tool for fine-tuning the electronic properties, such as the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels, which is critical for optimizing device performance.

As Donor Materials in Organic Photovoltaics (OPVs)

While direct application of this compound as a primary donor in OPVs has not been extensively reported, its structural motif is highly relevant. In OPV devices, electron-rich donor materials are essential for efficient charge generation. Polyamides and other polymers incorporating di-arylamine pendants are often investigated as hole-transporting materials that facilitate charge separation and collection. orientjchem.org The diphenylamine core of this compound makes it an excellent electron donor. It is primarily envisioned as a building block for larger, more complex donor molecules or polymers. For instance, it can be used to synthesize asymmetric triphenylamine (B166846) derivatives, which are widely employed in dye-sensitized solar cells and other photovoltaic applications. researchgate.netacs.org The fluorine substituent can enhance the material's oxidative stability and modulate its energy levels for better alignment with acceptor materials, a key factor in maximizing the open-circuit voltage of a solar cell.

As Components in Organic Light-Emitting Diodes (OLEDs)

In the field of OLEDs, substituted diarylamine and triarylamine compounds are frequently used as the hole-transporting layer (HTL) due to their high hole mobility and suitable energy levels for injecting holes from the anode. orientjchem.org Materials based on diphenylamine have been successfully developed as efficient blue emitters for OLEDs. researchgate.net

This compound can serve as a crucial precursor for advanced HTL materials. The fluorine atom can increase the material's glass transition temperature, leading to better thermal stability and longer device lifetime. Furthermore, by derivatizing this compound, for example, by coupling it to other aromatic systems, its electronic properties can be precisely engineered to create either:

Hole-Transporting Materials (HTMs): That facilitate the efficient movement of positive charges towards the emissive layer.

Host Materials: In phosphorescent OLEDs (PhOLEDs), where they form the matrix for the light-emitting dopant molecules.

The ability to tailor the HOMO/LUMO levels via fluorination makes it a valuable component in the design of next-generation, high-efficiency, and stable OLEDs.

Role as a Precursor or Synthetic Building Block for Complex Molecular Architectures

The most significant and immediate role of this compound in materials science is as a versatile synthetic building block. alfa-chemistry.combldpharm.com Its structure, featuring a reactive N-H bond and an activated aromatic ring system, allows for its incorporation into a wide array of more complex functional molecules through various organic reactions, most notably transition-metal-catalyzed cross-coupling reactions like the Buchwald-Hartwig amination. researchgate.net

This compound can be a key starting material for synthesizing:

Triphenylamine Derivatives: By coupling with an aryl halide, it can form the basis of materials for OLEDs, OPVs, and perovskite solar cells. researchgate.netacs.org

Carbazole (B46965) Structures: Intramolecular coupling reactions can lead to the formation of carbazole derivatives, another important class of materials for organic electronics. researchgate.net

Donor-Acceptor Systems: It can act as the electron-donating core, which can be chemically linked to various π-conjugated bridges and electron-accepting units to create materials with specific optoelectronic properties, such as those for non-linear optics. nih.gov

The following table outlines potential complex molecules that could be synthesized using this compound as a precursor and their target applications.

| Target Molecular Class | Synthetic Strategy | Potential Application(s) | Supporting Rationale |

| Asymmetric Triphenylamines | Buchwald-Hartwig amination with aryl halides | Hole-Transport Materials (OLEDs), Donor Dyes (DSSCs) | The triphenylamine core is a well-established motif for hole transport and charge donation. researchgate.netresearchgate.net |

| Carbazole Derivatives | Palladium-catalyzed intramolecular C-H activation | Host Materials (OLEDs), Fluorescent Probes | Carbazoles are known for their high thermal stability and wide bandgap, making them suitable hosts. researchgate.net |

| D-π-A NLO Chromophores | Multi-step synthesis involving attachment of a π-bridge and an acceptor | Non-Linear Optical Materials, Optical Switching | The diphenylamine unit serves as a potent electron donor in donor-π-acceptor architectures. nih.govrsc.org |

| Amine-Functionalized Ligands | Reaction with chlorophosphines or other linkers | Transition Metal Catalysis | Bulky, electron-rich amine structures can be used to create effective ligands for various catalytic processes. mdpi.comnih.gov |

Development as Ligands in Transition Metal Catalysis

While direct use of this compound as a standalone ligand is not prominent, its structure is a valuable platform for designing more sophisticated ligands for transition metal catalysis. The electron-rich nature of the diphenylamine core and the specific steric hindrance provided by the methyl group can be exploited to modulate the activity and selectivity of a metal center.

It can serve as a precursor to:

Bulky Phosphine (B1218219) Ligands: By reacting with phosphorus halides, it can be incorporated into bulky, electron-rich phosphine ligands. Such ligands are crucial in palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Buchwald-Hartwig) and gold-catalyzed hydrofunctionalization reactions. mdpi.com

Diamine-Type Ligands: Derivatives of this compound can be synthesized to act as N,N'-bidentate ligands, which are highly effective in copper-catalyzed reactions, such as C-N and C-O bond formation. nih.gov

Complex Organometallic Structures: The diphenylamine moiety can be attached to larger molecular scaffolds that then coordinate to a metal. For example, diphenylamine-substituted metallacycles have been studied for their unique redox properties. reading.ac.uk

The fluorine atom can influence the electronic properties of the resulting ligand, potentially enhancing catalytic activity or stability.

Integration into Advanced Functional Materials (e.g., for Non-Linear Optics)

Non-linear optical (NLO) materials, which exhibit a change in their refractive index or absorption properties with the intensity of incident light, are crucial for applications in optical communications, data storage, and optical limiting. The design of molecular NLO materials often relies on creating a donor-π-acceptor (D-π-A) architecture to facilitate intramolecular charge transfer upon excitation. nih.gov

The this compound molecule is an excellent candidate to serve as the electron-donating (D) component in such a system. nih.gov Its diphenylamine structure possesses a strong electron-donating character, which can be further tuned by the fluoro and methyl substituents. By chemically connecting this donor unit to an electron-acceptor (A) group via a π-conjugated bridge, novel NLO chromophores can be synthesized. frontiersin.orgdoi.org Research has shown that integrating a diphenylamino-phenyl unit with other segments can lead to materials with NLO switching capabilities. rsc.org The strategic placement of the fluorine atom can enhance the molecule's first hyperpolarizability (a measure of NLO activity) and improve its thermal and chemical stability.

Investigation in Chemical Sensing and Probe Development

The development of sensitive and selective chemical sensors is a critical area of research. Aromatic amines and their derivatives are important targets for detection and can also form the basis of sensing materials themselves. rsc.org

This compound could be explored in this field in two main ways:

As a Building Block for Fluorescent Probes: The diphenylamine moiety can be incorporated into a larger fluorophore system. The interaction of this system with a specific analyte (e.g., metal ions, anions, or other small molecules) could trigger a change in its fluorescence emission (a "turn-on" or "turn-off" response). The fluorine atom can be used to tune the photophysical properties of the probe and its interaction with analytes. mdpi.com

In Resistive Gas Sensors: Fluorinated organic molecules, such as fluorinated phthalocyanines, have shown significant promise as active layers in chemiresistive sensors for detecting gases like ammonia (B1221849) and nitrogen dioxide. mdpi.combohrium.com The fluorine atoms enhance the sensor's response to reducing gases. mdpi.com While not a phthalocyanine, the fluorinated aromatic structure of this compound suggests that materials derived from it could be investigated for gas sensing applications, where its electrical resistance changes upon exposure to target analytes. The interaction between amines and aromatic fluoro derivatives has been studied, indicating a basis for sensing mechanisms. rsc.org

Conclusion and Future Perspectives in Chemical Research

Summary of Current Academic Research Landscape for 2-Fluoro-5-methyl-N-phenylaniline and Analogues

The current research landscape for this compound and its analogues is characterized by its foundational role as a synthetic intermediate. Substituted anilines and diphenylamines are crucial precursors for a wide array of functional molecules, including pharmaceuticals, agrochemicals, dyes, and polymers. thieme-connect.com The specific substitution pattern of this compound makes it a tailored building block for creating more complex molecular architectures.

Research frequently focuses on incorporating such fluorinated aniline (B41778) moieties into larger scaffolds to develop novel bioactive agents. For instance, fluorinated analogues of naturally occurring compounds are synthesized to enhance their therapeutic properties. mdpi.com The presence of a fluorine atom, as seen in this compound, is a well-established strategy in drug design, with over 20% of commercial pharmaceuticals containing fluorine. nih.govmdpi.com Analogues, such as other substituted diphenylamines, are actively being investigated as hole-transporting materials in organic electronics, highlighting the versatility of this chemical class. acs.org Furthermore, fluorinated aniline derivatives are used to create sensitive chromogenic systems for the analytical determination of oxidizing substances in diagnostics. google.com

Recent synthetic chemistry efforts have been directed toward developing new, milder, and more selective methods for creating substituted anilines, moving beyond traditional nitration-reduction pathways to direct C-H and C-C amination techniques. thieme-connect.com Chemoenzymatic methods, using enzymes like nitroreductase, are also being developed as a sustainable alternative to traditional metal-catalyzed hydrogenation for producing functionalized anilines. acs.org

Identification of Remaining Fundamental Research Challenges and Gaps

Despite progress, significant research challenges remain. A primary hurdle is the continued need for more efficient and regioselective synthesis methods. researchgate.net While novel strategies like C-C amination are emerging, they can involve harsh conditions or hazardous reagents, indicating a gap in developing truly mild and green synthetic routes. thieme-connect.com Achieving site-selectivity in the functionalization of complex molecules containing multiple potential reaction sites remains a formidable challenge for synthetic chemists. thieme-connect.comresearchgate.net

A deeper understanding of the structure-property relationships in fluorinated anilines is another critical gap. While the benefits of fluorination are empirically known, predicting the precise impact of a fluorine atom's position on a molecule's conformational preferences, metabolic stability, and target-binding affinity is not fully understood. researchgate.netnih.gov This knowledge gap hinders rational, de novo design and often necessitates laborious fluorine scanning and extensive animal studies, which modern drug development seeks to minimize. researchgate.net

Furthermore, for applications in materials science, there is a need to better correlate molecular structure with bulk properties like ionic conductivity, photostability, and performance in electronic devices. acs.org The development of new fluorination reagents and methods that are scalable, safer, and more versatile than decades-old technologies is also a persistent challenge. researchgate.netnih.gov

Outlook for Future Research Trajectories and Interdisciplinary Opportunities

The future of research involving this compound and its analogues is poised for significant advancement, driven by interdisciplinary collaboration. The convergence of computational chemistry and experimental synthesis presents a major opportunity. Advanced computational models can help predict the effects of fluorine substitution with greater accuracy, guiding synthetic efforts toward molecules with higher probabilities of success and reducing trial-and-error. researchgate.netnih.gov

In medicinal chemistry, the focus will likely shift towards designing highly specific enzyme inhibitors and receptor modulators. The unique electronic properties of the C-F bond can be exploited to fine-tune ligand-protein interactions, leading to more potent and selective drugs. nih.govnih.govscispace.com There is also growing interest in using fluorinated compounds as ¹⁹F NMR probes for studying biological systems, an area where fluorinated anilines could serve as valuable new tools. scispace.com

In materials science, the development of novel fluorinated diphenylamine (B1679370) derivatives for use in organic light-emitting diodes (OLEDs), photovoltaics, and as photocatalysts is a promising trajectory. acs.org Their tunable electronic properties are ideal for designing next-generation organic semiconductors.

Finally, the push for sustainability in chemical manufacturing will drive innovation in the synthesis of these compounds. The development of biocatalytic and flow-chemistry processes for aniline synthesis represents a significant future direction, promising lower energy consumption, reduced reliance on precious metals, and the use of more environmentally benign aqueous solvents. acs.org This "greener" chemistry approach will be essential for both academic and industrial applications. wordpress.com

Q & A

Q. What are the recommended synthetic routes for 2-fluoro-5-methyl-N-phenylaniline, and how do reaction conditions influence yield?

- Methodological Answer : A common approach involves nucleophilic aromatic substitution (NAS) or Ullmann-type coupling. For example, substituting a halogen (e.g., Cl or Br) at the 2-position of 5-methylaniline with a fluorine atom using KF or CsF under reflux in polar aprotic solvents (e.g., DMF) at 120–150°C for 12–24 hours. Purification typically involves column chromatography (silica gel, hexane/ethyl acetate eluent) to isolate the product. Yields range from 40–70%, depending on substituent electronic effects and catalyst choice (e.g., CuI for coupling reactions) . Table 1 : Synthesis Optimization

| Condition | Yield (%) | Purity (%) | Reference |

|---|---|---|---|

| KF/DMF, 150°C, 24h | 65 | 95 | |

| CsF/DMSO, 120°C, 18h | 72 | 97 |

Q. Which spectroscopic techniques are most effective for characterizing this compound?

- Methodological Answer :

- NMR : <sup>19</sup>F NMR (δ ≈ -110 to -120 ppm for aromatic F) and <sup>1</sup>H NMR (methyl group at δ 2.3–2.5 ppm; aromatic protons split due to fluorine coupling).

- HPLC-MS : Reverse-phase C18 column (ACN/H2O gradient) with ESI-MS to confirm molecular ion [M+H]<sup>+</sup> (m/z ≈ 216).

- FT-IR : Stretching vibrations for C-F (~1250 cm<sup>-1</sup>) and N-H (~3400 cm<sup>-1</sup>).

Cross-validation with PubChem data (CID: [retrieve via InChIKey]) ensures accuracy .

Q. How should researchers handle safety and toxicity concerns during experimentation?

- Methodological Answer :

- PPE : Wear nitrile gloves, lab coats, and safety goggles to avoid dermal contact.

- Ventilation : Use fume hoods due to potential amine volatility.

- Toxicity Screening : Conduct in vitro assays (e.g., Ames test for mutagenicity; LC50 in Daphnia magna for ecotoxicity). Acute oral toxicity (LD50) data for similar anilines suggest moderate toxicity (~300 mg/kg in rats) .

Advanced Research Questions

Q. How can computational modeling predict the regioselectivity of electrophilic substitution in this compound?

- Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) can map electrostatic potential surfaces to identify electron-rich/depleted regions. The fluorine atom at the 2-position is electron-withdrawing (-I effect), directing electrophiles to the 4-position, while the methyl group at 5-position (+I effect) activates the 3-position. Validate predictions with experimental nitration or bromination outcomes .

Q. What strategies resolve contradictions in reported reaction yields or purity levels?

- Methodological Answer :

- Source Analysis : Compare solvent quality (e.g., anhydrous DMF vs. technical grade), catalyst purity, and reaction monitoring (TLC vs. GC-MS).

- Replication : Reproduce methods under inert atmosphere (N2/Ar) to exclude moisture/oxygen interference.

- Analytical Cross-Check : Use orthogonal techniques (e.g., HPLC vs. <sup>1</sup>H NMR integration) to quantify impurities. Contradictions in yield (e.g., 40% vs. 70%) may stem from unoptimized workup procedures .

Q. How does this compound serve as a precursor in pharmaceutical intermediates?

- Methodological Answer : The fluorine atom enhances metabolic stability, while the methyl group modulates lipophilicity (LogP ≈ 2.8). Applications include:

- Anticancer Agents : Coupling with pyridazine moieties (e.g., via Suzuki-Miyaura cross-coupling) to target kinase inhibitors.

- Antimicrobials : Functionalization at the NH group with sulfonamide or acyl groups.

SAR studies require systematic variation of substituents and bioactivity screening (e.g., MIC assays against S. aureus) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.